molecular formula C8H12ClNO2 B563711 Vanillylamine-d3 Hydrochloride CAS No. 1217899-51-8

Vanillylamine-d3 Hydrochloride

Cat. No.: B563711
CAS No.: 1217899-51-8
M. Wt: 192.657
InChI Key: PUDMGOSXPCMUJZ-NIIDSAIPSA-N
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Description

Vanillylamine-d3 Hydrochloride is a deuterated form of vanillylamine hydrochloride, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its stable isotopic labeling, which aids in various analytical and biochemical studies. Vanillylamine itself is an intermediate in the biosynthesis of capsaicin, a compound responsible for the pungency of chili peppers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillylamine-d3 Hydrochloride can be synthesized by reacting vanillin with hydroxylamine or its salts in the presence of an organic salt, followed by hydrogenation of the resulting vanillyloxime with hydrogen in the presence of a suitable catalyst and an organic or inorganic acid . The reaction is typically carried out in an inorganic or organic acid as a diluent. The process involves the following steps:

    Reaction of Vanillin with Hydroxylamine: This step forms vanillyloxime.

    Hydrogenation: The vanillyloxime is hydrogenated to produce vanillylamine, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vanillylamine-d3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can be used to modify the functional groups on the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Acylation: Acyl chlorides and bases such as pyridine or triethylamine are commonly used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.

Major Products Formed

Scientific Research Applications

Vanillylamine-d3 Hydrochloride is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of vanillylamine-d3 hydrochloride involves its interaction with various enzymes and receptors in biological systems. For instance, it is a precursor in the biosynthesis of capsaicin, which acts on the transient receptor potential vanilloid 1 (TRPV1) receptor, a heat-activated ion channel involved in pain sensation . The deuterium labeling allows for detailed studies of these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Vanillylamine: The non-deuterated form of vanillylamine-d3 hydrochloride.

    Nonivamide: An amide derivative of vanillylamine used in pepper sprays.

    Olvanil: Another amide derivative with similar bioactive properties.

Uniqueness

This compound is unique due to its stable isotopic labeling, which makes it particularly useful in analytical and biochemical studies. The presence of deuterium atoms allows for more precise tracking and analysis in various scientific applications .

Properties

CAS No.

1217899-51-8

Molecular Formula

C8H12ClNO2

Molecular Weight

192.657

IUPAC Name

4-(aminomethyl)-2-(trideuteriomethoxy)phenol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H/i1D3;

InChI Key

PUDMGOSXPCMUJZ-NIIDSAIPSA-N

SMILES

COC1=C(C=CC(=C1)CN)O.Cl

Synonyms

4-(Aminomethyl)-2-methoxyphenol-d3 Hydrochloride;  4-Hydroxy_x000B_-3-methoxybenzylamine-d3 Hydrochloride;  3-Methoxy-d3-4-hydroxybenzylamine Hydrochloride;  α-Aminocreosol-d3 Hydrochloride; 

Origin of Product

United States

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